molecular formula C21H25N3O2 B8695507 N-{4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide

N-{4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide

Cat. No. B8695507
M. Wt: 351.4 g/mol
InChI Key: AHQOBVKTUZFSRL-UHFFFAOYSA-N
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Patent
US08816079B2

Procedure details

Using 4-(acetylamino)benzoic acid (179 mg) and 1-(2,4-dimethylphenyl)piperazine (190 mg) and by the reaction and treatment in the same manner as in Example 93, the title compound (350 mg) was obtained.
Quantity
179 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=O)=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[CH3:14][C:15]1[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][C:16]=1[N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1>>[CH3:14][C:15]1[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][C:16]=1[N:22]1[CH2:23][CH2:24][N:25]([C:9]([C:8]2[CH:7]=[CH:6][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:13][CH:12]=2)=[O:11])[CH2:26][CH2:27]1

Inputs

Step One
Name
Quantity
179 mg
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
190 mg
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the reaction and treatment in the same manner as in Example 93

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)N1CCN(CC1)C(=O)C1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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